molecular formula C11H12N2O B3261757 1-Propylquinazolin-4(1H)-one CAS No. 3476-69-5

1-Propylquinazolin-4(1H)-one

Cat. No.: B3261757
CAS No.: 3476-69-5
M. Wt: 188.23 g/mol
InChI Key: OMHXXWJOIUJIBT-UHFFFAOYSA-N
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Description

1-Propylquinazolin-4(1H)-one (CAS 3476-69-5) is a versatile organic compound with the molecular formula C₁₁H₁₂N₂O and a molecular weight of 188.23 g/mol. It belongs to the quinazolinone family, a class of heterocyclic compounds known for a diverse range of significant biological activities. The core structure consists of two fused six-membered aromatic rings with nitrogen atoms at the 1 and 3 positions, which is crucial for its pharmacological properties. This scaffold is of high interest in medicinal chemistry for the development of novel therapeutic agents. Quinazolinone derivatives have demonstrated substantial potential as anticancer agents, with mechanisms of action that include the inhibition of key pathways such as phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC). The rational design of dual PI3K/HDAC inhibitors based on the quinazolinone structure has shown promising results in inducing necrosis in acute myeloid leukemia cell lines while showing no cytotoxicity against normal cells . Furthermore, extensive research highlights the antitumor mechanisms of these derivatives, which also encompass inducing apoptosis, inhibiting tumor cell migration, and suppressing angiogenesis . Beyond oncology, the 4-quinazolinone moiety is a key structural feature in antimalarial research, inspired by the structure of the natural alkaloid febrifugine. Derivatives have shown in vivo efficacy against Plasmodium berghei , the malaria parasite, indicating that the quinazolinone core and its specific substitutions are critical for this activity . The compound serves as a vital synthetic intermediate and building block for constructing more complex, target-specific molecules. It is typically supplied with a purity of ≥95% and must be stored sealed in a dry environment . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-propylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-2-7-13-8-12-11(14)9-5-3-4-6-10(9)13/h3-6,8H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHXXWJOIUJIBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NC(=O)C2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101308470
Record name 1-Propyl-4(1H)-quinazolinone
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Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3476-69-5
Record name 1-Propyl-4(1H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3476-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propyl-4(1H)-quinazolinone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Propylquinazolin 4 1h One and Analogues

Classical and Established Synthetic Pathways to the Quinazolin-4(1H)-one Core

The foundational methods for the synthesis of quinazolin-4(1H)-ones have been established for over a century and continue to be widely employed due to their reliability and accessibility. These methods typically involve the construction of the pyrimidine (B1678525) ring onto a pre-existing benzene (B151609) scaffold.

Cyclocondensation Reactions in the Formation of 1-Propylquinazolin-4(1H)-one Ring Systems

Cyclocondensation reactions are a cornerstone in the synthesis of the quinazolin-4(1H)-one ring system. A prominent example is the Niementowski quinazolinone synthesis , first reported in 1895. This reaction involves the thermal condensation of anthranilic acid with an amide. nih.govnih.govwikipedia.org In the context of this compound, this would typically involve the reaction of an N-propylated anthranilamide or the use of a propyl-containing amide. The reaction proceeds through the formation of an o-amidobenzamide intermediate, which then undergoes cyclization with the elimination of a water molecule to form the quinazolinone ring. nih.gov

The general mechanism of the Niementowski synthesis is depicted below:

Step 1: Amide formation: Anthranilic acid reacts with an amide at elevated temperatures to form an N-acylanthranilic acid derivative.

Step 2: Cyclization: The intermediate undergoes intramolecular cyclization to form a dihydroquinazolinone.

Step 3: Dehydration: Subsequent elimination of a water molecule leads to the aromatic quinazolin-4(1H)-one.

Variations of this reaction, such as using isatoic anhydride (B1165640) in place of anthranilic acid, have also been developed and are known as the Niementowski modification. nih.gov These classical methods, while effective, often require harsh reaction conditions, such as high temperatures and long reaction times.

A one-pot three-component condensation of anthranilic acid, an orthoester (or formic acid), and a primary amine is another widely used cyclocondensation approach to synthesize 3-substituted quinazolin-4(3H)-ones. nih.govresearchgate.net To obtain this compound, N-propylanthranilic acid would be a logical starting material in a two-component reaction with a suitable C2 source.

Table 1: Examples of Classical Cyclocondensation Reactions for Quinazolin-4(1H)-one Synthesis

Starting MaterialsReagents and ConditionsProductYield (%)
Anthranilic acid, Formamide (B127407)Heat, 130-150 °CQuinazolin-4(1H)-oneModerate to Good
Anthranilic acid, Amine, OrthoesterToluene, Reflux, 2h (Conventional)3-Substituted-quinazolin-4(1H)-one~70-80%
N-Acylanthranilic acid, Primary amineHeat2,3-Disubstituted-quinazolin-4(1H)-oneVariable

Strategies for Constructing the Pyrimidine Ring Moiety of Quinazolin-4(1H)-ones

The construction of the pyrimidine ring is the key step in the synthesis of quinazolinones. Beyond the Niementowski reaction, several other strategies have been developed to form this crucial heterocyclic moiety.

One common approach involves the reaction of 2-aminobenzamides with various one-carbon synthons. For instance, the reaction of 2-aminobenzamide (B116534) with aldehydes or ketones, followed by an oxidative cyclization, is a versatile method. researchgate.net This strategy allows for the introduction of a wide range of substituents at the 2-position of the quinazolinone core.

Another strategy involves the use of 2-aminonitriles as starting materials. The reaction of 2-aminobenzonitrile (B23959) with orthoesters and ammonium (B1175870) acetate (B1210297) can provide 4-aminoquinazolines, which can then be hydrolyzed to the corresponding quinazolin-4(1H)-ones. nih.gov

More recent and innovative approaches to pyrimidine ring construction involve ring expansion reactions. For example, pyrazoles and indazoles can be converted to pyrimidines and quinazolines, respectively, through a carbon atom insertion reaction, offering a novel retrosynthetic disconnection. nih.gov While not yet specifically reported for this compound, this strategy holds promise for future synthetic applications.

Modern and Green Chemistry Approaches in Quinazolinone Synthesis Research

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. These modern approaches aim to reduce reaction times, improve yields, minimize waste, and avoid the use of hazardous reagents.

Microwave-Assisted Synthesis for Enhanced Reaction Kinetics and Yield Optimization

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. nih.govrsc.orgrsc.orgresearchgate.net In the context of quinazolinone synthesis, microwave assistance has been shown to dramatically reduce reaction times and improve product yields. nih.govnih.gov

The Niementowski reaction, which traditionally requires prolonged heating, can be significantly accelerated under microwave irradiation. For example, the synthesis of 3H-quinazolin-4-ones from anthranilic acids and formamide using acidic alumina, silica (B1680970) gel, or montmorillonite (B579905) K-10 as a solid support can be achieved in just a few minutes with good yields under solvent-free microwave conditions. nih.gov Similarly, the three-component condensation of anthranilic acid, amines, and orthoesters can be efficiently carried out under microwave irradiation, often in the absence of a solvent. nih.gov

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of 4(3H)-Quinazolinones

MethodReaction TimeYield (%)Conditions
Conventional Heating2 hours78Toluene, Reflux
Microwave Irradiation13 minutes80Solvent-free, H3PW12O40 catalyst

Phase-Transfer Catalysis in the Synthesis of this compound Derivatives

Phase-transfer catalysis (PTC) is a valuable technique that facilitates reactions between reactants located in different immiscible phases. acsgcipr.org In the synthesis of this compound derivatives, PTC is particularly useful for the N-alkylation step. researchgate.netjuniperpublishers.comresearchgate.net

The nitrogen atom at the 1-position of the quinazolin-4(1H)-one ring can be alkylated using an alkyl halide, such as propyl bromide, in a biphasic system (e.g., solid-liquid or liquid-liquid). A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium (B224687) bromide (TBAB), is used to transport the deprotonated quinazolinone anion from the aqueous or solid phase to the organic phase where it can react with the alkyl halide. researchgate.net

This method offers several advantages, including the use of inexpensive inorganic bases (e.g., K2CO3), milder reaction conditions, and often avoids the need for anhydrous solvents. Studies have shown that under classical two-phase conditions, the alkylation of quinazolin-4-ones regioselectively occurs at the N-3 position. juniperpublishers.com To achieve N-1 alkylation, as in this compound, a pre-functionalized starting material or a different synthetic strategy might be necessary.

Metal-Free and Sustainable Oxidative Cyclization Methodologies

The development of metal-free synthetic methods is a key goal in green chemistry, as it avoids the use of potentially toxic and expensive transition metal catalysts. nih.gov Several metal-free oxidative cyclization strategies have been reported for the synthesis of quinazolinones. daneshyari.comsemanticscholar.org

One such approach involves the reaction of 2-aminobenzamides with aldehydes or alcohols under oxidative conditions. daneshyari.com For example, a general metal-free oxidative cyclization has been developed using readily available starting materials. daneshyari.com Visible light-mediated, catalyst-free, and oxidant-free cyclocondensation of 2-aminobenzamides with glycosides has also been demonstrated as a mild and environmentally friendly approach. researchgate.net

Another sustainable strategy utilizes molecular oxygen as the ultimate oxidant, often in the presence of a catalyst. Iodine-catalyzed oxidative cyclization of 2-aminobenzamides with aldehydes under visible light irradiation and in the presence of molecular oxygen represents a green and efficient method for quinazolinone synthesis. These methods are highly atom-economical and generate minimal waste, aligning with the principles of sustainable chemistry.

One-Pot Multicomponent Reactions for Quinazolin-4(1H)-one Library Generation

One-pot multicomponent reactions (MCRs) have become a powerful tool in medicinal chemistry for the rapid generation of diverse molecular libraries from simple, readily available starting materials. mdpi.comnih.gov These reactions are highly efficient, as multiple bonds are formed in a single operation without the need to isolate intermediates, thus saving time, resources, and reducing waste. biointerfaceresearch.com

For the synthesis of quinazolin-4(1H)-one libraries, several MCR strategies have been developed. A common approach involves the condensation of an anthranilic acid derivative, an orthoester (or another one-carbon source like formic acid), and a primary amine. mdpi.comrsc.org In the context of synthesizing this compound, propylamine (B44156) would serve as the primary amine component.

For instance, a palladium-catalyzed four-component reaction has been developed for the one-pot synthesis of N-substituted quinazolin-4(3H)-ones from 2-haloanilines, carbon monoxide, an orthoester, and a primary amine. mdpi.com This method demonstrates the versatility of MCRs in constructing the quinazolinone core with diverse substitution patterns. Microwave-assisted protocols have also proven effective, significantly reducing reaction times for the cyclocondensation of anthranilic acid, an orthoester, and an amine. rsc.org

The key advantage of these MCRs is their suitability for creating a library of analogues by simply varying the starting components. By changing the amine, a wide range of N1-substituted quinazolinones can be produced. Similarly, modifications to the anthranilic acid component can introduce diversity at other positions of the heterocyclic ring.

Table 1: Example of a One-Pot Multicomponent Reaction for Quinazolin-4(1H)-one Synthesis
Starting MaterialsReagents/ConditionsProduct TypeReference
Anthranilic acid, Orthoester, Primary Amine (e.g., Propylamine)Microwave irradiation, Solvent-free or in a high-boiling solventN1-Substituted Quinazolin-4(1H)-one rsc.org
2-Haloaniline, Carbon Monoxide, Orthoester, Primary AminePalladium catalystN1-Substituted Quinazolin-4(1H)-one mdpi.com

Specific Approaches for Introducing and Modifying the N1-Propyl Substituent

Directly introducing or forming the N1-propyl group on a pre-existing quinazolinone ring system or its immediate precursor is a common and targeted synthetic strategy.

The direct alkylation of the nitrogen atom at the N1 position of the quinazolin-4(1H)-one ring is a straightforward method for introducing the propyl substituent. This reaction typically involves treating the parent quinazolin-4(1H)-one with a propylating agent, such as 1-bromopropane (B46711) or 1-iodopropane, in the presence of a base. researchgate.net

The regioselectivity of the alkylation (N1 vs. N3 or O-alkylation) can be influenced by the reaction conditions. researchgate.netjuniperpublishers.com Generally, N-alkylation is favored. The choice of base and solvent is crucial for achieving high yields. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH), while aprotic polar solvents like dimethylformamide (DMF) or acetone (B3395972) are frequently used. researchgate.netjuniperpublishers.com The reaction is typically carried out at elevated temperatures to ensure completion. juniperpublishers.com For example, the alkylation of quinazolin-4(3H)-one with benzyl (B1604629) chloride in the presence of potassium carbonate in DMF at 100°C resulted in the N-alkylation product in 82% yield. juniperpublishers.com A similar approach would be employed for the synthesis of the N1-propyl analogue.

Table 2: Typical Conditions for N1-Alkylation of Quinazolin-4(1H)-one
Alkylating AgentBaseSolventTemperatureTypical YieldReference
Propyl bromide or Propyl iodideK₂CO₃DMF70-100 °CGood to Excellent researchgate.netjuniperpublishers.com
Propyl bromide or Propyl iodideCs₂CO₃DMF70-100 °CGood to Excellent researchgate.netjuniperpublishers.com
Propyl bromide or Propyl iodideNaHDMF/THFRoom Temp. to 80 °CGood uw.edu

An alternative to direct alkylation is to construct the quinazolinone ring using a precursor that already contains the propylamino group. A widely used method starts with anthranilic acid (2-aminobenzoic acid). nih.govgeneris-publishing.com

In one common pathway, anthranilic acid is first acylated, for instance with chloroacetyl chloride, and then cyclized with acetic anhydride to form a 1,3-benzoxazin-4-one intermediate. nih.gov This intermediate is then treated with propylamine. The amine displaces the ring oxygen atom and induces ring closure to form the desired this compound.

Another well-established route is the Niementowski quinazolinone synthesis, which involves the thermal condensation of anthranilic acid with an amide. generis-publishing.comijarsct.co.in To obtain an N1-substituted product, a modified approach can be used where anthranilic acid is reacted with N-propylformamide at high temperatures. Alternatively, a three-component reaction between anthranilic acid, an orthoformate, and propylamine provides a direct route to the target molecule. rsc.org

Table 3: Synthesis of this compound from Precursors
PrecursorKey ReagentsIntermediateProductReference
Anthranilic Acid1. Acyl chloride (e.g., chloroacetyl chloride), 2. Acetic anhydride, 3. Propylamine2-(Chloromethyl)-4H-3,1-benzoxazin-4-oneThis compound derivative nih.gov
Anthranilic AcidN-PropylformamideNone (Direct condensation)This compound generis-publishing.com
2-Aminobenzamide (Anthranilamide)Dimethylformamide dipropyl acetalNone (Direct condensation and alkylation)This compound nih.gov

Chemical Reactivity and Derivatization Studies of 1 Propylquinazolin 4 1h One

Electrophilic Aromatic Substitution Reactions on the Quinazolinone Core

The benzene (B151609) ring of the quinazolinone system is susceptible to electrophilic aromatic substitution (SEAr), a cornerstone of aromatic chemistry. The regioselectivity of this reaction is governed by the electronic effects of the substituents on the ring. In 1-Propylquinazolin-4(1H)-one, the heterocyclic portion acts as the substituent. The N-1 amide nitrogen is an activating, ortho-, para-directing group due to its ability to donate lone-pair electron density to the aromatic system. Conversely, the C-4 carbonyl group is a deactivating, meta-directing group.

While classic SEAr reactions on N-1 alkylated quinazolinones are not extensively documented, related C-H functionalization reactions highlight the reactivity of the aromatic core. For instance, palladium-catalyzed ortho-halogenation of 2-arylquinazolines using N-halosuccinimides demonstrates a method for regioselective substitution on the quinazoline (B50416) scaffold, although this proceeds via a C-H activation mechanism rather than a classical SEAr pathway. researchgate.net

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Reaction TypeTypical ReagentsPredicted Major ProductsRationale
NitrationHNO₃ / H₂SO₄1-Propyl-6-nitroquinazolin-4(1H)-one and 1-Propyl-8-nitroquinazolin-4(1H)-oneBased on known reactivity of quinazoline, directing effects of the fused pyrimidinone ring. nih.gov
HalogenationBr₂ / FeBr₃1-Propyl-6-bromoquinazolin-4(1H)-one and 1-Propyl-8-bromoquinazolin-4(1H)-oneAnalogous to nitration, governed by electronic directing effects.
Friedel-Crafts AcylationRCOCl / AlCl₃1-Propyl-6-acylquinazolin-4(1H)-one and 1-Propyl-8-acylquinazolin-4(1H)-oneAcylation is expected at the most activated positions, away from the deactivating influence of the carbonyl group.

Nucleophilic Addition and Substitution Reactions at Carbonyl and Imine Centers

The pyrimidinone ring of this compound contains two key electrophilic centers: the carbonyl carbon at C-4 and the imine-like carbon at C-2. The C-4 position is highly susceptible to attack by nucleophiles. nih.gov Strong nucleophiles, such as Grignard reagents and organolithium compounds, can add across the C=N-C=O system, with initial attack occurring at the C-4 carbonyl carbon. nih.gov

The reactivity of the quinazolinone system is also influenced by lactam-lactim tautomerism. nih.gov In the lactim form, 1-Propyl-4-hydroxyquinazoline, the oxygen atom of the hydroxyl group can act as a nucleophile. This tautomer allows for reactions such as O-alkylation, particularly in polar solvents, where the lactim form is more stable. nih.govekb.eg This reaction with electrophiles at the oxygen atom competes with N-alkylation at the N-3 position.

The C-2 position, part of a cyclic imine or aminal-like structure, is generally less electrophilic than a typical carbonyl group. nih.gov However, its reactivity can be enhanced by acid catalysis, which protonates the N-3 nitrogen, making the C-2 carbon more susceptible to nucleophilic attack. Reactions with nucleophiles at C-2 often lead to ring-opening or are part of more complex cascade reactions for the synthesis of fused heterocycles.

The general mechanism for nucleophilic addition to the carbonyl group involves the attack of the nucleophile on the electrophilic carbon, followed by protonation of the resulting alkoxide intermediate. libretexts.org Similarly, attack at the imine carbon is followed by protonation of the nitrogen. libretexts.org

Oxidative Transformations of the Quinazolinone Scaffold and Alkyl Side Chains

The this compound molecule offers several sites for oxidative transformations. The quinazolinone core itself is relatively stable to oxidation, a property leveraged in many synthetic routes where the final step is an oxidative cyclization to form the ring system. mdpi.comnih.gov

The N-propyl side chain, however, is a potential site for oxidation. The methylene (B1212753) group (Cα) attached directly to the N-1 nitrogen is analogous to a benzylic position and can be susceptible to oxidation. Methodologies involving iodine(III)-driven or iron-catalyzed oxidative C-N bond formation in quinazoline synthesis suggest that the Cα-H bonds on N-alkyl substituents can be reactive under specific oxidative conditions. nih.gov Such reactions could potentially lead to the formation of N-(1-oxopropyl)quinazolinone or other oxidized derivatives.

Furthermore, oxidative C-H functionalization on the aromatic ring, while mechanistically distinct from classical electrophilic substitution, represents another oxidative pathway for derivatization. These reactions typically employ transition metal catalysts to activate C-H bonds for coupling with various partners.

Reduction Reactions and Formation of Dihydro/Tetrahydro Quinazolinone Species

The C=N double bond within the pyrimidinone ring is susceptible to reduction, leading to the formation of dihydro- and tetrahydroquinazolinone derivatives. These reduced scaffolds are of significant interest as they introduce chirality and conformational flexibility.

A prominent method for this transformation is catalytic hydrogenation. Efficient ruthenium-catalyzed enantioselective hydrogenation of N-substituted quinazolinones has been developed, providing access to chiral 1,2-dihydroquinazolinones in high yields and with excellent enantioselectivity. rsc.orgresearchgate.net These reactions typically employ a chiral ruthenium catalyst under a hydrogen atmosphere.

Table 2: Catalytic Hydrogenation of Quinazolinone Derivatives

Substrate TypeCatalyst SystemProduct TypeYield / EnantioselectivityReference
N-Substituted QuinazolinonesRu-complex with chiral diamine ligandChiral 1,2-Dihydroquinazolinones89-98% yield, up to 98% ee rsc.org
Quinolines (analogous N-heterocycles)Pyrolyzed Cobalt-Salen Complex1,2,3,4-TetrahydroquinolinesHigh yields nih.gov

In addition to catalytic hydrogenation, hydride-reducing agents can also be employed, although selectivity between the C=N bond and the C=O group can be a challenge. The reduction of the carbonyl group would lead to 1-propyl-1,2,3,4-tetrahydroquinazolin-4-ol.

Functional Group Interconversions on the Propyl Moiety

The N-1 propyl group serves as a valuable point for derivatization through functional group interconversion (FGI). While the alkyl chain itself is generally unreactive, the Cα methylene protons adjacent to the N-1 atom exhibit some acidity and can be activated for functionalization.

Drawing parallels from related systems, studies have shown that a methyl group at the C-2 position of a quinazolinone can be deprotonated using a strong base like butyllithium. rsc.org The resulting lithiated species readily reacts with a range of electrophiles, including alkyl halides and carbonyl compounds, to yield substituted derivatives. rsc.org A similar strategy could potentially be applied to the N-1 propyl group, allowing for the introduction of various functional groups at the Cα position.

Alternatively, standard free-radical reactions could be used to introduce functionality onto the propyl chain. For example, radical halogenation could install a bromine or chlorine atom, which can then be displaced by a variety of nucleophiles to introduce groups such as amines, azides, or cyanides, significantly expanding the chemical diversity accessible from the this compound precursor.

Formation of Fused Heterocyclic Systems from this compound Precursors

This compound is an excellent precursor for the construction of more complex, polycyclic heterocyclic systems. The inherent reactivity of the quinazolinone core can be harnessed to build additional rings, often through reactions that functionalize the N-1 and C-2 positions. These fused systems are of great interest in drug discovery as they create rigid, three-dimensional structures capable of specific interactions with biological targets. rsc.org

Various strategies have been developed to synthesize fused quinazolinones. For example, N-alkyl substituted benzimidazoquinazolinones can be efficiently synthesized via copper-catalyzed C-N bond formation protocols. acs.orgnih.gov Other approaches involve the reaction of functionalized quinazolinones with bifunctional reagents to construct new rings. For instance, pyrazolo[1,5-a]quinazolines have been prepared from 2-bromobenzaldehydes and 5-aminopyrazoles in a copper-catalyzed cascade reaction. nih.gov

Table 3: Examples of Fused Heterocyclic Systems Derived from Quinazolinone Precursors

Fused SystemGeneral Synthetic StrategyKey Reagents/CatalystsReference
BenzimidazoquinazolinonesCopper-catalyzed one-pot C-N aminationCu(OAc)₂, 1,10-phenanthroline, K₃PO₄ acs.orgnih.gov
Pyrazolo[1,5-a]quinazolinesCopper-catalyzed imine formation followed by Ullmann couplingCuI, K₂CO₃ nih.gov
Indolo[1,2-c]quinazolinesCopper-catalyzed sequential reaction of 2-(2-bromoaryl)indolesCuI nih.gov
2,3-Fused QuinazolinonesVarious, including cycloadditions and cascade reactionsTransition-metal catalysts, small ring precursors rsc.org

These examples underscore the versatility of the N-alkylated quinazolinone scaffold as a building block for creating diverse and structurally complex heterocyclic libraries.

Advanced Spectroscopic and Structural Elucidation Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For 1-Propylquinazolin-4(1H)-one, a combination of one-dimensional and two-dimensional NMR techniques would provide a complete picture of its atomic arrangement.

¹H (proton) and ¹³C NMR spectroscopies reveal the chemical environment of each hydrogen and carbon atom in the molecule, respectively. The position of the propyl group on the N1 nitrogen, rather than the N3 nitrogen, significantly influences the chemical shifts of the heterocyclic and aromatic portions of the molecule.

In the ¹H NMR spectrum, the protons of the propyl group are expected to show characteristic signals: a triplet for the terminal methyl (-CH₃) group, a multiplet (sextet) for the central methylene (B1212753) (-CH₂-) group, and a triplet for the methylene group attached to the nitrogen (N-CH₂-). The protons on the aromatic ring (H5, H6, H7, H8) and the proton at the C2 position (H2) would appear in the downfield region. The H5 proton is typically the most deshielded of the aromatic protons due to the anisotropic effect of the adjacent carbonyl group.

In the ¹³C NMR spectrum, three distinct signals are expected for the propyl group. The quinazolinone core would display eight signals: six for the aromatic carbons and two for the heterocyclic ring carbons (C2 and C4). The C4 carbonyl carbon is the most deshielded, appearing furthest downfield.

The following table outlines the predicted chemical shifts for this compound, based on data from analogous compounds.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
2~8.1-8.3 (s)~146.0
4-~162.0
4a-~121.0
5~8.2-8.4 (dd)~127.0
6~7.5-7.7 (ddd)~127.5
7~7.8-8.0 (ddd)~134.5
8~7.6-7.8 (dd)~126.5
8a-~148.0
N1-CH₂~4.1-4.3 (t)~49.0
-CH₂-~1.8-2.0 (sextet)~22.0
-CH₃~0.9-1.1 (t)~11.0

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) couplings. For this compound, it would show correlations between the adjacent protons of the propyl group (N-CH₂ with -CH₂- and -CH₂- with -CH₃). It would also map the connectivity of the four coupled protons on the aromatic ring (H5 through H8).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. Each proton signal would be linked to the carbon signal of the atom it is attached to, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between protons and carbons. It is definitive in assigning the position of the propyl group. A key expected correlation would be between the protons of the N1-methylene (N-CH₂) group and the C2 and C8a carbons of the quinazolinone ring, unequivocally confirming the N1 substitution pattern. Other important correlations would exist between H5 and the C4 and C4a carbons, and between H2 and the C4 and C8a carbons.

Solid-state NMR (ssNMR) provides structural information on solid materials where molecular tumbling is restricted. emory.edu Unlike solution NMR, which yields sharp lines, ssNMR spectra are typically broad due to anisotropic interactions. emory.edu Techniques like Magic Angle Spinning (MAS) are employed to narrow these lines and obtain higher resolution spectra. emory.edu For this compound, ssNMR could be used to study polymorphism (the existence of different crystalline forms) by identifying distinct chemical shifts for each form. It can also provide insights into the structure of amorphous (non-crystalline) samples and analyze the packing of molecules in the solid state.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy probes the vibrational modes of molecules, providing a fingerprint based on their functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule. The spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O (carbonyl) stretch of the amide group, expected in the range of 1670-1690 cm⁻¹. Other key absorptions would include C=N stretching around 1610 cm⁻¹, aromatic C=C stretching bands between 1450-1600 cm⁻¹, and C-H stretching from the aromatic ring and the propyl group just above and below 3000 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that relies on the inelastic scattering of monochromatic light. nih.gov While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. nih.gov For this compound, Raman spectroscopy would also identify the key functional groups, with aromatic ring vibrations often producing strong and sharp signals. The symmetric vibrations of non-polar bonds, which may be weak in the IR spectrum, can be prominent in the Raman spectrum.

Expected Vibrational Frequencies for this compound

Functional GroupExpected Frequency Range (cm⁻¹)Vibrational Mode
Aromatic C-H3050-3150Stretching
Aliphatic C-H (propyl)2850-2960Stretching
Amide C=O1670-1690Stretching
C=N1600-1620Stretching
Aromatic C=C1450-1600Stretching

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Pathway Research

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For this compound (molecular formula C₁₁H₁₂N₂O), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (188.23 g/mol ). A common observation in electrospray ionization (ESI) would be the protonated molecule [M+H]⁺ at m/z 189. The fragmentation pathway would likely involve initial cleavage of the propyl group. Key fragmentation steps could include:

Loss of a propyl radical (•C₃H₇), leading to a fragment at m/z 145.

Loss of propene (C₃H₆) via a rearrangement, resulting in a fragment corresponding to the parent quinazolin-4(1H)-one at m/z 146.

Subsequent fragmentation of the quinazolinone ring, such as the loss of carbon monoxide (CO), is also possible.

High-Resolution Mass Spectrometry (HRMS) measures the mass of ions with very high accuracy. This allows for the determination of the elemental composition of a molecule from its exact mass. For this compound, the calculated exact mass of the neutral molecule is 188.09496 Da. HRMS analysis of the protonated molecule [M+H]⁺ would yield an experimental m/z value extremely close to the calculated value of 189.10224 Da, which would confirm the molecular formula as C₁₁H₁₂N₂O.

X-ray Crystallography for Elucidating Three-Dimensional Molecular and Crystal Structures

The process of X-ray crystallography involves several key steps:

Crystallization: A high-quality single crystal of the compound of interest is grown. This is often the most challenging step.

Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction data are collected as the crystal is rotated.

Structure Solution and Refinement: The collected diffraction data are used to solve the phase problem and generate an initial electron density map. This model is then refined to best fit the experimental data.

Crystallographic data are typically deposited in databases such as the Cambridge Crystallographic Data Centre (CCDC), where they are assigned a unique deposition number and become accessible to the scientific community. researchgate.netresearchgate.netcam.ac.uk For many quinazolinone derivatives, these database entries provide a wealth of structural information. researchgate.netresearchgate.net

The data obtained from an X-ray crystallographic study are comprehensive and include:

Crystallographic Parameter Description
Crystal SystemThe crystal system describes the symmetry of the crystal lattice (e.g., monoclinic, triclinic).
Space GroupThe space group provides a detailed description of the symmetry elements within the crystal.
Unit Cell Dimensions (a, b, c, α, β, γ)These parameters define the size and shape of the unit cell, the repeating unit of the crystal lattice.
Atomic Coordinates (x, y, z)These are the fractional coordinates of each atom within the unit cell.
Bond Lengths and AnglesPrecise measurements of the distances between bonded atoms and the angles between adjacent bonds.
Torsion AnglesThese describe the conformation of the molecule by defining the dihedral angles between planes of atoms.

For this compound, a hypothetical X-ray crystallographic study would definitively confirm the planar structure of the quinazolinone ring system and the conformation of the N-propyl substituent. It would also provide insights into the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the packing of the molecules in the crystal lattice.

Chiroptical Spectroscopies (CD, ORD) for Stereochemical Research (if applicable to chiral derivatives)

While this compound itself is not chiral, the introduction of a stereocenter, for instance, by substitution on the propyl chain or the quinazolinone core, would result in chiral derivatives. The study of these enantiomers and diastereomers necessitates the use of chiroptical spectroscopic techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). These methods are highly sensitive to the three-dimensional arrangement of atoms in a molecule and are invaluable for determining the absolute configuration and conformational analysis of chiral compounds.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this differential absorption versus wavelength and provides a unique fingerprint for a particular enantiomer. The opposite enantiomer will produce a mirror-image CD spectrum. CD spectroscopy is particularly useful for studying the stereochemistry of molecules containing chromophores, as the electronic transitions of the chromophore will give rise to CD signals if they are in a chiral environment.

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum can be used to determine the absolute configuration of a chiral molecule by comparing the experimental spectrum to those of known compounds or by applying empirical rules such as the Octant Rule for ketones.

In the context of quinazolinone research, chiroptical spectroscopies have been applied to investigate the stereochemical properties of chiral derivatives. For example, the enantiomeric separation of chiral imidazo-quinazoline-dione derivatives has been monitored using CD spectroscopy. nih.gov Furthermore, studies on cyclopenta[g]quinazoline-based inhibitors have highlighted the importance of chirality, demonstrating that the biological activity can be predominantly associated with a single enantiomer. nih.gov

The application of these techniques would be crucial for any research involving chiral derivatives of this compound. For a hypothetical chiral derivative, CD and ORD studies could provide the following information:

Chiroptical Technique Information Obtained
Circular Dichroism (CD) - Determination of absolute configuration by comparison with theoretical calculations or known compounds. - Conformational analysis of the chiral molecule in solution. - Monitoring of stereoselective reactions.
Optical Rotatory Dispersion (ORD) - Determination of absolute configuration. - Analysis of the Cotton effect, which relates the sign of the rotation to the stereochemistry around a chromophore.

The combination of theoretical calculations and experimental CD spectra is a powerful approach for the unambiguous assignment of the absolute configuration of new chiral compounds. utexas.edu

Computational and Theoretical Investigations of 1 Propylquinazolin 4 1h One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for investigating the properties of molecules at the electronic level. These methods provide detailed information about molecular geometry, vibrational frequencies, and electronic structure, which are crucial for understanding a compound's behavior and reactivity.

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Vibrational Frequencies

Density Functional Theory (DFT) has become a popular and reliable method for the computational study of quinazolinone derivatives due to its balance of accuracy and computational cost. nih.govnih.gov In a typical DFT study, the ground-state geometry of the molecule is optimized to find the lowest energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a stable structure is reached.

For quinazolinone derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G* or higher, have been employed to determine key structural parameters such as bond lengths and angles. nih.govnih.gov These theoretical calculations are often validated by comparing them with experimental data from techniques like X-ray crystallography where available.

Furthermore, DFT is used to calculate vibrational frequencies. These theoretical frequencies can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands to specific molecular vibrations. For instance, the characteristic C=O stretching frequency in the quinazolinone ring system is a key vibrational mode that is well-described by DFT calculations.

A study on a series of novel quinazolinone Schiff bases utilized DFT at the B3LYP/6–31G* level to optimize the ground-state geometries of the compounds. nih.gov This foundational step was crucial for the subsequent analysis of their electronic properties.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate electronic structure information.

These high-level calculations can be used to refine the understanding of the electronic distribution, molecular orbital energies, and other electronic properties of quinazolinone derivatives. They are particularly useful for benchmarking the results obtained from more computationally efficient methods like DFT and for investigating excited state properties. For complex molecules, a common strategy is to use a combination of methods, where DFT might be used for geometry optimization and frequency calculations, while a higher-level ab initio method could be used for a more accurate single-point energy calculation.

Molecular Orbital Theory and Reactivity Prediction

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules in terms of the distribution and energies of their molecular orbitals.

Frontier Molecular Orbital (FMO) Analysis for Electrophilic/Nucleophilic Sites

Frontier Molecular Orbital (FMO) theory is a key concept within MO theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, thus indicating sites for electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept electrons, highlighting potential sites for nucleophilic attack.

The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive.

For various quinazolinone derivatives, FMO analysis has been used to understand their reactivity. nih.govacs.orgnih.gov The distribution of the HOMO and LUMO across the molecule can pinpoint the specific atoms that are most involved in electron donation and acceptance. In many quinazolinone systems, the HOMO is often localized on the fused benzene (B151609) ring and the nitrogen atoms, while the LUMO is frequently distributed over the pyrimidinone ring, particularly the carbonyl group.

Table 1: Representative Frontier Molecular Orbital Energies for Quinazolinone Derivatives (eV)
Compound DerivativeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Quinazolinone Schiff Base 4a-5.89-2.213.68
Quinazolinone Schiff Base 4b-5.97-2.223.75
Quinazolinone Schiff Base 4c-6.03-2.283.75
Quinazolinone Schiff Base 4d-6.02-2.513.51
Quinazolinone Schiff Base 4e-6.12-2.613.51

Data adapted from a study on quinazolinone Schiff bases, illustrating typical HOMO, LUMO, and energy gap values calculated using DFT. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Interaction Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive behavior towards electrophiles and nucleophiles. The MEP map displays regions of varying electrostatic potential on the molecular surface.

Typically, regions of negative electrostatic potential (often colored in shades of red and yellow) indicate areas that are rich in electrons and are therefore susceptible to electrophilic attack. These regions are often associated with lone pairs of electrons on heteroatoms like oxygen and nitrogen. Conversely, regions of positive electrostatic potential (colored in shades of blue) are electron-deficient and are prone to nucleophilic attack.

In studies of quinazolinone derivatives, MEP maps consistently show a significant region of negative potential around the carbonyl oxygen atom of the quinazolinone ring, highlighting its nucleophilic character. researchgate.net The hydrogen atoms, particularly those attached to nitrogen, often exhibit positive electrostatic potential, indicating their electrophilic nature.

Global and Local Reactivity Descriptors from Conceptual DFT

Conceptual DFT provides a framework for quantifying chemical reactivity through a set of descriptors that are derived from the principles of density functional theory. These descriptors can be global, referring to the molecule as a whole, or local, referring to specific atomic sites within the molecule.

Global Reactivity Descriptors include:

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is calculated as half of the HOMO-LUMO gap. Molecules with a large hardness value are generally less reactive.

Chemical Potential (μ): Related to the escaping tendency of electrons from a system. It is calculated as the average of the HOMO and LUMO energies.

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons.

Table 2: Calculated Global Reactivity Descriptors for Quinazolinone Derivatives
Compound DerivativeHardness (η)Chemical Potential (μ)Electrophilicity (ω)
Quinazolinone Schiff Base 4a1.84-4.054.45
Quinazolinone Schiff Base 4b1.87-4.094.46
Quinazolinone Schiff Base 4c1.87-4.154.60
Quinazolinone Schiff Base 4d1.75-4.265.19
Quinazolinone Schiff Base 4e1.75-4.365.43

Data adapted from a study on quinazolinone Schiff bases, showing key global reactivity descriptors. nih.gov

Local Reactivity Descriptors , such as the Fukui function , are used to identify the reactivity of individual atoms within a molecule. The Fukui function indicates the change in electron density at a particular point in the molecule when the total number of electrons is changed. This allows for the prediction of the most likely sites for electrophilic, nucleophilic, and radical attack.

Conformational Analysis and Tautomerism Studies

Conformational Analysis: The conformational landscape of 1-propylquinazolin-4(1H)-one is primarily determined by the orientation of the N-propyl group relative to the quinazolinone core. The flexibility of the propyl chain, arising from rotations around the C-C single bonds, gives rise to various conformers. Computational methods, such as Density Functional Theory (DFT), would be employed to identify the most stable conformers by calculating their relative energies. It is anticipated that the lowest energy conformation would feature a staggered arrangement of the propyl group to minimize steric hindrance with the planar quinazolinone ring system. The rotational barrier of the N-propyl group would also be a key parameter determined in such studies, providing insight into the molecule's flexibility.

Tautomerism Studies: Quinazolin-4(1H)-one and its derivatives can theoretically exist in several tautomeric forms, including the keto (amide) and enol (imidol) forms. Theoretical calculations on related quinazolinone systems have consistently shown that the keto form is significantly more stable than the enol form in both the gas phase and in various solvents. mdpi.comscirp.org This preference is attributed to the greater resonance stabilization of the amide group. For this compound, the equilibrium is expected to lie overwhelmingly towards the keto tautomer. DFT calculations could precisely quantify the energy difference between the tautomers, with results likely confirming the dominance of the 4(1H)-one structure. scirp.org The influence of solvent polarity on the tautomeric equilibrium can also be assessed computationally, though substantial shifts towards the enol form are not expected for this class of compounds. mdpi.com

Due to the absence of specific experimental or computational data for this compound in the reviewed literature, a data table of conformational energies or tautomeric equilibrium constants cannot be provided.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape of this compound in a dynamic environment and to investigate the explicit effects of solvent molecules. nih.govmdpi.com An MD simulation would typically involve placing the molecule in a box of solvent (e.g., water) and solving Newton's equations of motion for all atoms over a period of time.

Conformational Landscapes: MD simulations would reveal the accessible conformations of the propyl chain and the fluctuations of the quinazolinone ring system over time. By analyzing the trajectory, one could generate a Ramachandran-like plot for the dihedral angles of the propyl group, illustrating the most populated conformational states. This would provide a more dynamic picture than the static view from DFT calculations of isolated conformers.

Solvent Effects: The explicit inclusion of solvent molecules in MD simulations allows for a detailed analysis of solute-solvent interactions. Key insights would include the formation and lifetime of hydrogen bonds between the carbonyl oxygen of the quinazolinone ring and water molecules. The simulations would also provide information on the solvation shell structure around the molecule, highlighting how water molecules arrange themselves around the hydrophobic propyl group and the more polar quinazolinone core. This information is crucial for understanding the molecule's solubility and transport properties in aqueous environments.

As no specific MD simulation studies for this compound have been published, a data table of simulation parameters or results is not available.

Quantum Crystallography and Periodic DFT for Solid-State Properties and Interactions

Quantum Crystallography: This field combines experimental X-ray diffraction data with quantum mechanical calculations to gain deep insights into the electron density distribution and bonding characteristics of a molecule in its crystalline state. For this compound, a quantum crystallographic study would provide precise information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice. It would allow for the characterization of weak interactions, such as C-H···O or π-π stacking, which govern the crystal packing.

Periodic DFT: Periodic DFT calculations are the theoretical counterpart to experimental solid-state studies and are used to predict the properties of a crystalline material. For this compound, these calculations could be used to:

Predict the most stable crystal packing arrangement.

Calculate the lattice energy of the crystal.

Simulate the vibrational spectra (e.g., IR and Raman) of the solid state and compare them with experimental data.

Determine the electronic band structure and density of states, providing insights into the material's electronic properties.

Without an experimentally determined crystal structure for this compound, specific data from quantum crystallography or periodic DFT cannot be presented.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Bonding Characteristics

Natural Bond Orbital (NBO) analysis is a computational method used to study bonding, charge distribution, and intramolecular interactions within a molecule. An NBO analysis of this compound would provide a detailed picture of its electronic structure.

Intramolecular Charge Transfer: NBO analysis can quantify the extent of electron delocalization and charge transfer between different parts of the molecule. Key findings would likely include:

Strong delocalization within the fused aromatic rings of the quinazolinone core.

Significant hyperconjugative interactions involving the lone pairs of the nitrogen and oxygen atoms with the π-system of the rings. These interactions are crucial for the stability of the molecule. The analysis would quantify the energy of these donor-acceptor interactions.

Bonding Characteristics: NBO analysis provides a description of the bonding in terms of localized orbitals. For this compound, this would include:

The hybridization of the atoms.

The natural atomic charges, which would reveal the charge distribution across the molecule. The carbonyl oxygen and the nitrogen atoms are expected to carry significant negative charge, while the carbonyl carbon would be positively charged.

The nature of the bonds (e.g., σ vs. π character).

A hypothetical NBO analysis might reveal the following types of interactions, though specific energy values are not available without performing the actual calculation:

Donor NBOAcceptor NBOInteraction Energy (kcal/mol)
LP (N1)π* (C2=N3)Data Not Available
LP (O)σ* (C4-N3)Data Not Available
π (Benzene Ring)π* (Amide C=O)Data Not Available
(This table is illustrative of the types of interactions that would be analyzed and does not contain actual data)

Pre Clinical Biological Evaluation and Mechanistic Studies of 1 Propylquinazolin 4 1h One and Analogues

In Vitro Studies on Molecular Targets and Cellular Pathways

In vitro studies form the cornerstone of preclinical research, providing fundamental insights into the direct interactions between a compound and its biological targets. These assays are instrumental in quantifying potency, selectivity, and the subsequent effects on cellular signaling cascades.

Enzyme inhibition assays are fundamental in pharmacology to determine the efficacy of a compound in blocking the activity of a specific enzyme. The half maximal inhibitory concentration (IC50) is a quantitative measure of this potency, indicating the concentration of the inhibitor required to reduce the enzyme's activity by 50%. This parameter is crucial for comparing the potency of different compounds and for guiding structure-activity relationship (SAR) studies.

Quinazolinone derivatives have been extensively evaluated for their inhibitory effects against various kinases, which are critical regulators of cell signaling and are often dysregulated in diseases like cancer. For instance, analogues of 1-Propylquinazolin-4(1H)-one have demonstrated significant inhibitory activity against key enzymes in oncogenic pathways. A series of quinazoline-2-indolinone derivatives were developed as selective inhibitors of Phosphoinositide 3-kinase alpha (PI3Kα), a key enzyme in a signaling pathway that promotes cell survival and proliferation. The representative compound 8 from this series showed potent enzymatic inhibition with an IC50 value of 9.11 nM for PI3Kα. Furthermore, studies on other quinazolinone analogues have revealed potent inhibition of Cyclin-dependent kinase 5 (CDK5), a target in glioblastoma.

Table 1: Enzyme Inhibition by Quinazolinone Analogues
Compound/AnalogueTarget EnzymeIC50 (nM)Reference
Quinazoline-2-indolinone derivative (Compound 8)PI3Kα9.11
Quinazolinone derivative (Compound 136)PI3K0.39
Quinazolinone derivative (Compound 137)PI3K0.09
Quinazolinone derivative (Compound 7n)A549 cell line7360
Quinazolinone derivative (Compound 7n)PC-3 cell line7730

Receptor binding assays are employed to measure the affinity of a ligand (the compound) for a specific receptor. These studies, often using radiolabeled ligands, determine the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki), which reflect how tightly the compound binds to its target. High affinity is often a desirable characteristic for a drug candidate.

The quinazoline (B50416) and quinazolinone scaffolds have been identified as privileged structures for targeting G-protein coupled receptors (GPCRs), such as adenosine (B11128) and serotonin (B10506) receptors. For example, a series of N-phenyl-N′-quinazolin-4-ylurea derivatives were synthesized and evaluated for their binding affinity to adenosine receptors. These studies identified compound VUF5574 , which displayed a high affinity for the human adenosine A3 receptor with a Ki value of 4 nM and demonstrated over 2,500-fold selectivity against the A1 and A2A receptors. In another study, a library of quinazolinone derivatives was screened for affinity to the serotonin 5-HT7 receptor, identifying 24 compounds with IC50 values below 100 nM. The most potent compound in this series, 1-68 , exhibited an IC50 of 12 nM.

Table 2: Receptor Binding Affinity of Quinazolinone/Quinazoline Analogues
Compound/AnalogueTarget ReceptorBinding Affinity (Ki/IC50)Reference
VUF5574Human Adenosine A3Ki = 4 nM
1-68Serotonin 5-HT7IC50 = 12 nM
1,3-dimethyl-quinazolinone derivativeAdenosine A1Ki = 9 nM
1,3-dibutyl-quinazolinone derivativeAdenosine A1Ki = 10 nM
Compound 1Adenosine A2AKi = 20 nM

Beyond direct target interaction, it is crucial to understand a compound's effect on the broader network of signal transduction pathways within a cell. Cellular models, such as cancer cell lines, are used to investigate how a compound modulates these pathways, often by examining the phosphorylation status of key signaling proteins using techniques like Western blotting.

Quinazolinone analogues have been shown to modulate critical signaling pathways implicated in cancer progression, including the PI3K/Akt/mTOR and MAPK pathways. For instance, a novel quinazoline-2-indolinone derivative, compound 8 , was found to inhibit the phosphorylation of PI3K, Akt, and mTOR proteins in A549 lung cancer cells in a dose-dependent manner. Similarly, a series of dimorpholinoquinazoline-based compounds were synthesized, with compound 7c inhibiting the phosphorylation of Akt, mTOR, and S6K at concentrations between 125–250 nM in MCF7 breast cancer cells. These findings indicate that such compounds can effectively shut down pro-survival signaling in cancer cells.

Advanced Target Identification and Validation Methodologies in Pre-clinical Research

While hypothesis-driven research is valuable, unbiased approaches are increasingly important for discovering novel mechanisms of action and identifying previously unknown drug targets. Chemoproteomics and functional genomics are powerful platforms for achieving this.

Chemoproteomics is a multidisciplinary field that utilizes chemical probes to identify the molecular targets of small molecules on a proteome-wide scale. These approaches are particularly useful for "target deconvolution," the process of identifying the specific protein(s) that a phenotypically active compound interacts with to produce its effect.

One powerful chemoproteomic technique is thermal proteome profiling, which assesses changes in protein thermal stability upon ligand binding. A protein that binds to a small molecule will typically become more stable and denature at a higher temperature. This change can be detected and quantified using mass spectrometry. This method was successfully used to identify the direct binding targets of a series of quinazolines with anti-Chagasic activity in T. cruzi cell lysates. For a novel compound like this compound, such an approach could be invaluable for identifying its direct molecular targets within human cells in an unbiased manner, potentially revealing novel mechanisms of action or off-target effects. Other methods include affinity-based profiling, where the compound is immobilized on a matrix to "pull down" its binding partners from a cell lysate for identification.

Functional genomics screens, using technologies like RNA interference (RNAi) or CRISPR-Cas9, provide a systematic way to validate drug targets by observing how the loss or gain of gene function affects cellular response to a compound. These screens can identify genes that cause drug resistance or sensitivity when knocked out, thereby confirming the drug's target and mechanism of action.

In a typical CRISPR-based screen for target validation, a library of guide RNAs targeting thousands of genes is introduced into a population of cells. These cells are then treated with the compound of interest, for example, this compound. Genes whose knockout leads to increased cell survival in the presence of the compound are considered resistance genes, while those whose knockout enhances the compound's cytotoxic effect are identified as sensitizer (B1316253) genes. If knocking out a specific gene (e.g., a particular kinase) prevents the compound from having an effect, it provides strong evidence that this gene is the primary target. This powerful, unbiased approach is essential for validating targets identified through other means and for understanding the genetic context in which a drug is most effective.

Machine Learning and AI in Predicting and Discovering Novel Biological Targets

The integration of artificial intelligence (AI) and machine learning (ML) has significantly accelerated the drug discovery process, particularly in identifying and validating novel biological targets for therapeutic agents like quinazolinone derivatives. nih.govnih.gov These computational approaches analyze vast and complex biological datasets—including genomic, proteomic, and chemical data—to predict interactions between drug candidates and protein targets. nih.govmagtechjournal.com For quinazolinone-based compounds, AI algorithms can screen extensive virtual libraries and predict their binding affinities to a wide range of proteins, thereby identifying potential molecular targets that might not be discovered through traditional experimental screening. nih.govadwenpub.com

AI models, such as deep learning and graph neural networks, are trained on existing drug-target interaction data to recognize patterns and relationships between a molecule's structure and its biological activity. nih.govmagtechjournal.com This allows researchers to predict the efficacy of new quinazolinone analogues and even repurpose existing drugs by identifying new therapeutic targets. researchgate.net For instance, AI can analyze data from high-throughput screening, scientific literature, and clinical trials to build predictive models that identify which proteins or pathways a compound like this compound is likely to modulate. nih.govharvard.edu This process not only speeds up the initial stages of drug discovery but also reduces the costs and failure rates associated with preclinical development by prioritizing the most promising candidates for further investigation. adwenpub.com

Structure-Activity Relationship (SAR) Investigations for Optimized Biological Effects

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the therapeutic effects of a lead compound. For the quinazolinone scaffold, SAR investigations have revealed that modifications at various positions on the ring system significantly influence the resulting biological activity. nih.gov These studies systematically alter the chemical structure of the parent molecule and assess how these changes affect its pharmacological properties, providing critical insights for designing more potent and selective derivatives.

Systematic Modification of the Quinazolinone Ring for Potency and Selectivity

Systematic modifications of the quinazolinone core have been extensively explored to enhance the potency and selectivity of these compounds as therapeutic agents, particularly in oncology. researchgate.net Research has shown that substitutions at positions 2, 6, 7, and 8 of the quinazolinone ring are crucial for modulating pharmacological activity. nih.govijpca.org

Position 2: The introduction of different substituents at the C2 position can significantly impact activity. For example, incorporating a stryl group at this position has been shown to lead to enhanced chemotherapeutic actions. nih.gov

Positions 6 and 7: Modifications on the benzene (B151609) portion of the quinazolinone ring, specifically at the C6 and C7 positions, play a vital role. The presence of electron-donating groups, such as dimethoxy substituents at the 6 and 7 positions, has been found to produce highly potent and selective inhibitors of the epidermal growth factor receptor (EGFR). nih.gov The addition of halogens like fluorine or chlorine at these positions can also enhance binding ability and inhibitory effects on inflammatory gene expression. nih.gov

Position 8: Recent studies have investigated substitutions at the C8 position, demonstrating that introducing larger substituents like nitro and diol groups can create new interactions with target enzymes, thereby improving both binding affinity and selectivity. researchgate.net A phenyl ring at the C8 position has also been associated with improved anti-cancer potency. nih.gov

These systematic modifications allow for the fine-tuning of the molecule's properties to achieve a desired biological effect, such as increased potency against cancer cells or improved selectivity for a specific enzyme target. mdpi.comnih.govnih.gov

Molecular Docking and in silico Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. ijcce.ac.ir This in silico approach is crucial for understanding the potential mechanism of action of compounds like this compound and its analogues. researchgate.net By modeling the interaction between the ligand and the three-dimensional structure of a protein's active site, researchers can estimate the binding affinity and analyze the intermolecular forces involved, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov This method allows for the rapid screening of virtual compound libraries to identify promising candidates and provides insights that guide the rational design of more potent and selective inhibitors. nih.govnih.gov

Prediction of Binding Modes and Key Interaction Residues

A primary outcome of molecular docking studies is the prediction of the specific binding mode of a ligand within the protein's active site. These models identify key amino acid residues that are critical for stabilizing the ligand-protein complex. For quinazolinone derivatives, docking studies have successfully predicted interactions with various protein targets. For example, in studies targeting the enzyme DNA gyrase, key interactions were observed with residues such as Asp73, Asn46, and Arg136. nih.gov When targeting the epidermal growth factor receptor (EGFR) tyrosine kinase, interactions with different sets of key residues are predicted, highlighting the versatility of the quinazolinone scaffold. nih.govresearchgate.net The table below summarizes key interacting residues identified in docking studies of quinazolinone analogues with different protein targets.

Target ProteinKey Interacting ResiduesType of Interaction
NF-κBArg305, Asp271, Asp239Hydrogen Bonding
DNA GyraseAsp73, Asn46, Arg136Hydrogen Bonding
Cyclooxygenase-2 (COX-2)TYR-385, SER-530Hydrogen Bonding
EGFR Tyrosine KinaseMet793Hydrogen Bonding

These predictions are invaluable for understanding the structural basis of a compound's activity and for guiding further SAR studies to enhance binding affinity and selectivity. nih.gov

Pre-clinical in vitro Cell-Based Assays for Proliferative and Apoptotic Activity (e.g., against cancer cell lines)

Pre-clinical evaluation of quinazolinone derivatives frequently involves in vitro cell-based assays to determine their effects on cancer cell proliferation and their ability to induce programmed cell death (apoptosis). nih.gov These assays are critical for assessing the anticancer potential of new compounds. nih.gov Numerous studies have demonstrated that quinazolinone analogues exhibit significant antiproliferative activity against a wide range of human cancer cell lines, including those from lung, breast, colon, and prostate cancers. mdpi.commdpi.com

The mechanism of action often involves the induction of cell cycle arrest, typically at the G2/M phase, which prevents cancer cells from dividing and proliferating. mdpi.com Following cell cycle arrest, these compounds can trigger apoptosis through intrinsic or extrinsic pathways. nih.gov This is often evidenced by hallmarks of apoptosis such as DNA fragmentation, chromatin condensation, and the activation of key effector proteins like caspases. nih.govnih.gov For example, some quinazolinone derivatives have been shown to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase-9 and caspase-3/7, ultimately resulting in apoptotic cell death. nih.govnih.gov

The antiproliferative activity is typically quantified by determining the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit cell growth by 50%. The table below presents IC₅₀ values for various quinazolinone analogues against several cancer cell lines, as reported in the literature.

Compound TypeCancer Cell LineIC₅₀ (µM)
Quinazoline DerivativeMGC-803 (Gastric)0.85
Quinazoline DerivativeMiaPaCa2 (Pancreatic)1.32
4-Anilinoquinazoline DerivativeA549 (Lung)0.27
2-Chloro-4-anilinoquinazolineA549 (Lung)0.027
Quinazolin-4(3H)-one DerivativePC3 (Prostate)4.09

These in vitro results provide strong evidence for the potential of quinazolinone-based compounds as effective anticancer agents and serve as a basis for further pre-clinical and in vivo studies. semanticscholar.org

Pre-clinical in vivo Efficacy Studies in Animal Models (focused on mechanism and proof-of-concept)europeanreview.orgnih.gov

While specific in vivo efficacy studies for this compound are not extensively documented in publicly available research, a considerable body of preclinical evidence demonstrates the proof-of-concept and mechanistic underpinnings of analogous quinazolinone derivatives in various animal models. These studies highlight the therapeutic potential of the quinazolinone scaffold, particularly in oncology and inflammation.

Research into quinazolinone analogues has demonstrated significant anti-tumor activity in multiple rodent models. mdpi.comnih.govmdpi.comnih.gov For instance, in a gastric cancer xenograft model, a novel quinazoline derivative, referred to as compound 18, was shown to significantly reduce both average tumor volume and weight. nih.govmdpi.com Mechanistic investigations linked to this efficacy revealed that the compound induced cell cycle arrest at the G2/M phase and promoted apoptosis in tumor cells. nih.govmdpi.com This was evidenced by the downregulation of anti-apoptotic proteins Bcl-2 and Mcl-1, and the upregulation of the pro-apoptotic protein Bax and cleaved PARP. nih.govmdpi.com

Further studies in murine models of Ehrlich ascites carcinoma (EAC) and Dalton's ascites lymphoma (DLA) have corroborated the anti-cancer potential of other quinazolinone analogues. mdpi.comnih.gov In the DLA model, a derivative identified as Compound 12 significantly reduced solid tumor volume and weight. mdpi.comnih.gov In the EAC model, another analogue, Compound 21, was found to restore haematological parameters toward normal and significantly enhance the mean survival time of the tumor-bearing mice. mdpi.comnih.gov

The anti-tumor action of quinazolinone derivatives is not limited to a single mechanism. Some analogues function as potent inhibitors of tubulin polymerization, a critical process for cell division. jneonatalsurg.com One such derivative, 6-pyrrolidinyl-2-(2-hydroxyphenyl)-4-quinazolinone, was investigated in a U937 xenograft model, where it was found to interfere with microtubule organization and lead to mitotic arrest. jneonatalsurg.com Another key mechanism involves the inhibition of receptor tyrosine kinases. researchgate.net Analogues have been developed as irreversible dual inhibitors of EGFR (Epidermal Growth Factor Receptor) and HER2 (Human Epidermal Growth Factor Receptor 2), which are often implicated in lung cancer. researchgate.net In vivo studies using NCI-H1975 lung cancer xenografts in mice confirmed the antitumor efficacy of these specific derivatives. researchgate.net

Beyond cancer, quinazolinone derivatives have shown promise in models of inflammation and pain. In a study using carrageenan-induced paw edema and cotton pellet-induced granuloma models in rats, a novel quinazoline derivative demonstrated dose-dependent anti-inflammatory effects. The same compound exhibited significant analgesic properties in acetic acid-induced writhing and hot plate tests in mice, suggesting both peripheral and central analgesic activity. The proposed mechanisms for these effects include the possible inhibition of cyclooxygenase (COX) and the modulation of inflammatory cytokines.

The diverse mechanisms of action, including apoptosis induction, cell cycle arrest, and inhibition of key enzymes like tubulin and EGFR, provide a strong proof-of-concept for the therapeutic utility of the quinazolinone scaffold in preclinical settings.

Table of In Vivo Efficacy Data for Quinazolinone Analogues

Compound AnalogueAnimal ModelTumor/Disease TypeKey Efficacy FindingsObserved Mechanism of Action
Compound 18Gastric Cancer Xenograft (Mice)Gastric Cancer (MGC-803 cells)Significant decrease in average tumor volume and weight. nih.govmdpi.comInduction of G2/M cell cycle arrest and apoptosis. nih.govmdpi.com
Compound 12Dalton's Ascites Lymphoma (Mice)Solid Tumor (DLA)Significant restoration of tumor volume and weight towards normal. mdpi.comnih.govNot specified in detail, general anti-tumor activity.
Compound 21Ehrlich Ascites Carcinoma (Mice)Ascites Tumor (EAC)Enhanced mean survival time; restoration of haematological parameters. mdpi.comnih.govNot specified in detail, general anti-tumor activity.
6-pyrrolidinyl-2-(2-hydroxyphenyl)-4-quinazolinoneU937 Xenograft (Mice)LeukemiaInhibition of tumor progression. jneonatalsurg.comInhibition of tubulin polymerization, leading to mitotic arrest. jneonatalsurg.com
EGFR/HER2 Inhibitors (e.g., 6d, 6h)NCI-H1975 Xenograft (Mice)Non-Small Cell Lung CancerDemonstrated in vivo antitumor efficacy. researchgate.netIrreversible dual inhibition of EGFR and HER2 kinases. researchgate.net
Novel Quinazoline DerivativeCarrageenan-induced paw edema (Rats)InflammationDose-dependent inhibition of paw edema.Possible cyclooxygenase (COX) inhibition.

Advanced Analytical Research Methods and Applications in Quinazolinone Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental analytical technique for separating mixtures into their individual components. In the context of quinazolinone research, various chromatographic methods are employed to achieve high-resolution separation and accurate quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally unstable compounds like many quinazolinone derivatives. It is extensively used to determine the purity of synthesized compounds and for quantitative analysis in various samples. nih.govresearchgate.net The method's versatility allows for the separation of a wide range of quinazolinone analogues by optimizing parameters such as the stationary phase, mobile phase composition, and detector settings. ingentaconnect.com

In a typical Reversed-Phase HPLC (RP-HPLC) setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. ingentaconnect.com The separation is based on the differential partitioning of the analytes between the two phases. The purity of a compound is assessed by observing the number and size of peaks in the chromatogram; a single, sharp peak is indicative of a high-purity sample. For quantitative analysis, a calibration curve is constructed by running standards of known concentrations, allowing for the determination of the analyte's concentration in an unknown sample. ingentaconnect.com Validation of an HPLC method ensures its reliability, with parameters like linearity, precision, accuracy, and robustness being rigorously evaluated. iaea.org Studies have demonstrated the stability of quinazolinone derivatives in solutions over time using validated HPLC methods. researchgate.net

Table 1: Example HPLC Parameters for Quinazolinone Derivative Analysis The following table is an illustrative example based on published methods for quinazolinone derivatives and may require optimization for 1-Propylquinazolin-4(1H)-one.

ParameterConditionSource
Column Separon SGX C18 (250 mm x 4 mm, 7 µm) ingentaconnect.com
Mobile Phase Methanol:Water (58:42 v/v) ingentaconnect.com
Flow Rate 0.7 mL/min ingentaconnect.com
Detection UV at 224 nm ingentaconnect.com
Injection Volume 5 µL ingentaconnect.com
Internal Standard Methaqualone ingentaconnect.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov While many quinazolinone derivatives may require derivatization to increase their volatility, GC-MS is suitable for analyzing more volatile members of this class or volatile impurities. cjnmcpu.com The sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column. researchtrend.net The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a unique fingerprint for each compound, allows for highly confident identification by comparison with spectral libraries like the National Institute of Standards and Technology (NIST) library. researchtrend.netresearchgate.net This technique is particularly valuable for identifying unknown components in a sample mixture. researchgate.net

Table 2: Typical GC-MS System Parameters Parameters are generalized and would need to be specifically adapted for the analysis of volatile quinazolinones.

ParameterConditionSource
GC Column Agilent DB-5Q (30 m, 0.25 mm, 0.25 µm) lcms.cz
Carrier Gas Helium lcms.cz
Inlet Temperature 280 °C lcms.cz
Oven Program 45 °C (2 min hold), ramp at 12 °C/min to 325 °C (11 min hold) lcms.cz
Ionization Mode Electron Ionization (EI) at 70 eV lcms.cz
Mass Range 50 - 1000 m/z lcms.cz

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.gov This method is known for its high efficiency, short analysis times, and minimal sample consumption. mdpi.com In Capillary Zone Electrophoresis (CZE), the most common mode of CE, separation occurs in a buffer-filled capillary based on the charge-to-mass ratio of the analytes. nih.gov CE is particularly advantageous for separating compounds that are difficult to resolve by HPLC, such as isomers. nih.gov The separation can be optimized by adjusting the buffer pH, concentration, applied voltage, and temperature. mdpi.com Additives like cyclodextrins can be included in the buffer to enhance the separation of closely related structures, such as diastereomers. nih.gov

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of spectrometry, providing a powerful tool for analyzing complex mixtures.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that couples the separation capabilities of HPLC with the detection power of tandem mass spectrometry. nih.gov This method is ideal for identifying and quantifying trace amounts of compounds in complex biological or environmental matrices. researchgate.net After separation by the LC system, the analyte enters the mass spectrometer, where a specific precursor ion is selected and fragmented. The resulting product ions are then detected, providing a high degree of structural information and specificity. nih.gov This process, known as Multiple Reaction Monitoring (MRM), allows for accurate quantification even in the presence of interfering matrix components. labrulez.com LC-MS/MS has been successfully used for the analysis of various pharmaceutical compounds in complex samples, demonstrating its utility for quinazolinone research. nih.govmdpi.com

Table 3: Illustrative LC-MS/MS Parameters The following table provides a general example of parameters that would be optimized for the analysis of this compound.

ParameterConditionSource
LC System Waters ACQUITY UPLC researchgate.net
Column Reversed-Phase C18 nih.govingentaconnect.com
Mobile Phase Gradient of Water and Methanol with additives (e.g., ammonium (B1175870) formate) lcms.cz
Mass Spectrometer Tandem Quadrupole (e.g., Waters Quattro Premier-XE) researchgate.net
Ionization Mode Electrospray Ionization (ESI), Positive Mode researchgate.net
Acquisition Mode Multiple Reaction Monitoring (MRM) researchgate.net

Gas Chromatography-Triple Quadrupole Mass Spectrometry (GC-QqQ-MS) is an advanced analytical technique that offers exceptional sensitivity and selectivity for the trace analysis of volatile and semi-volatile compounds. labrulez.com Similar to GC-MS, compounds are first separated by the gas chromatograph. However, the triple quadrupole mass spectrometer allows for highly specific MRM transitions to be monitored. This significantly reduces background noise and chemical interferences, enabling the detection and quantification of analytes at very low concentrations. labrulez.com While specific applications for this compound are not widely published, the technique is extensively used in the pharmaceutical industry for detecting and quantifying trace-level impurities in drug substances and products, making it a highly relevant method for ensuring the purity and quality of quinazolinone compounds. labrulez.com

Chemometrics and Multivariate Data Analysis in Spectroscopic and Chromatographic Research

Modern analytical instruments, such as diode-array detectors (DAD) in HPLC and mass spectrometers, generate vast amounts of complex data. frontiersin.org Spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy also produce high-dimensional data profiles. asianpubs.org Chemometrics applies mathematical and statistical methods to extract meaningful information from this chemical data. tuwien.ac.at Multivariate data analysis (MVDA) is a core component of chemometrics, enabling the interpretation of complex datasets where multiple variables are measured simultaneously. researchgate.net

In the context of researching this compound, MVDA could be applied to:

Purity Assessment: Analyze spectroscopic (e.g., NMR, UV-Vis) or chromatographic (e.g., LC-DAD) data to identify and quantify impurities from synthesis or degradation. orientjchem.orgresearchgate.net

Process Analytical Technology (PAT): Monitor the synthesis of the compound in real-time by analyzing spectroscopic data to understand reaction kinetics and identify intermediates. ethz.ch

Quality Control: Compare the spectroscopic fingerprint of different batches of the compound against a standard to ensure consistency. frontiersin.org

Common MVDA techniques include:

Principal Component Analysis (PCA): An unsupervised pattern recognition technique that reduces the dimensionality of complex data. It can be used to visualize trends, identify outliers, and group samples based on their chemical similarity from their spectral data. nih.gov

Partial Least Squares (PLS): A supervised regression method used to build predictive models. studentski.net For example, PLS can be used to create a calibration model that predicts the concentration of this compound in a mixture based on its NIR or Raman spectrum. researchgate.net

Table 2: Applications of Multivariate Data Analysis in Analytical Research

TechniqueDescriptionApplication in Quinazolinone Research
Principal Component Analysis (PCA)Unsupervised method for data exploration, dimensionality reduction, and outlier detection. nih.govGrouping batches by synthesis route; identifying anomalous samples based on spectral fingerprints (NMR, IR, MS).
Partial Least Squares (PLS) RegressionSupervised method to correlate two data matrices (e.g., spectral data and concentration). studentski.netQuantifying this compound in formulations using UV-Vis or NIR spectroscopy without complete separation.
Partial Least Squares Discriminant Analysis (PLS-DA)Supervised classification method to distinguish between predefined classes of samples.Classifying raw materials or identifying counterfeit products containing quinazolinone derivatives. frontiersin.org
Cluster AnalysisUnsupervised method for grouping objects based on their similarity.Exploring relationships between different quinazolinone derivatives based on their spectroscopic or biological activity data.

The combination of high-resolution analytical instrumentation with chemometric data processing provides a powerful toolkit for the in-depth study of this compound, from ensuring its structural integrity and purity to understanding its behavior in complex systems.

Future Perspectives and Emerging Research Directions for 1 Propylquinazolin 4 1h One

Rational Design and Synthesis of Next-Generation Quinazolinone Libraries with Tailored Properties

The synthesis of novel chemical entities remains the bedrock of drug discovery. For 1-Propylquinazolin-4(1H)-one, the future lies in the rational design and synthesis of next-generation libraries. This involves moving beyond traditional synthetic methods to more efficient and versatile strategies that allow for precise control over the molecular architecture.

Modern synthetic methodologies, such as microwave-assisted organic synthesis and flow chemistry, can accelerate the creation of these libraries, enabling rapid generation of a multitude of derivatives for biological screening. nih.gov The goal is to produce compounds with tailored properties, such as enhanced potency, improved metabolic stability, and reduced off-target effects.

Application of Artificial Intelligence and Machine Learning in Accelerating Quinazolinone Research

AI and ML algorithms can be trained on existing data from quinazolinone derivatives to build predictive models for various properties, including biological activity, toxicity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. mdpi.com These models can then be used to virtually screen large libraries of designed this compound analogues, prioritizing the most promising candidates for synthesis and experimental testing. This in silico approach significantly reduces the time and cost associated with traditional high-throughput screening.

Generative AI models can even propose entirely new molecular structures based on desired properties, pushing the boundaries of chemical innovation. researchgate.net By leveraging AI and ML, researchers can navigate the vast chemical space more effectively, leading to the faster identification of lead compounds with a higher probability of clinical success.

Exploration of Novel Biological Targets and Mechanisms of Action in Uncharted Therapeutic Areas

While quinazolinones are known to exhibit a range of biological activities, including anticancer and anti-inflammatory effects, the specific biological targets and mechanisms of action for this compound are largely unknown. wisdomlib.orgnih.gov A critical future direction is the comprehensive exploration of its pharmacological profile to uncover novel therapeutic applications.

Target identification studies, employing techniques such as chemical proteomics and affinity-based protein profiling, can pinpoint the molecular targets with which this compound and its derivatives interact. Understanding these interactions at a molecular level is fundamental to elucidating the compound's mechanism of action.

Furthermore, screening against a broad panel of disease models, beyond the traditional areas of cancer and inflammation, could reveal unexpected therapeutic potential in uncharted territories like neurodegenerative diseases, metabolic disorders, or infectious diseases. This exploration of novel biological space is essential for maximizing the therapeutic value of the this compound scaffold.

Development of Advanced Analytical Techniques for Comprehensive Characterization

The thorough characterization of any potential drug candidate is paramount. For this compound and its future derivatives, the development and application of advanced analytical techniques are indispensable for ensuring quality, purity, and structural integrity.

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) will continue to be a cornerstone for molecular weight determination and impurity profiling. nih.gov Advanced nuclear magnetic resonance (NMR) spectroscopy techniques, including 2D-NMR experiments, will be vital for unambiguous structure elucidation and conformational analysis. nih.gov

Moreover, techniques such as X-ray crystallography can provide definitive three-dimensional structural information, which is invaluable for understanding drug-target interactions and for guiding further rational design efforts. The development of robust and sensitive analytical methods is a prerequisite for advancing any compound through the drug development pipeline.

Integration of Multi-Omics Data for Deeper Mechanistic Understanding of Quinazolinone Activity

To gain a holistic understanding of the biological effects of this compound, the integration of multi-omics data is a key emerging research direction. This systems biology approach involves the simultaneous analysis of genomics, transcriptomics, proteomics, and metabolomics data to map the global cellular response to the compound.

By exposing cells or model organisms to this compound and analyzing the resulting changes across different "omic" layers, researchers can construct detailed molecular pathways and networks that are perturbed by the compound. nih.govthe-scientist.com This integrated analysis can reveal not only the primary target but also downstream signaling cascades and potential off-target effects.

This deeper mechanistic understanding is crucial for predicting both the efficacy and potential toxicity of a drug candidate. The insights gained from multi-omics studies will be instrumental in guiding the preclinical and clinical development of this compound and its derivatives, ultimately paving the way for more effective and safer medicines.

Q & A

Q. What established synthetic routes are available for 1-propylquinazolin-4(1H)-one, and how do reaction conditions (e.g., solvent, catalyst, temperature) influence yield and purity?

  • Methodological Answer : The synthesis of quinazolinone derivatives often employs multi-component reactions (MCRs) or cyclization strategies. For example, L-proline-catalyzed one-pot MCRs in methanol under reflux conditions have been used for similar quinazolin-4(3H)-one derivatives, achieving moderate yields (40–65%) . Microwave-assisted synthesis can enhance reaction efficiency by reducing time and improving regioselectivity, as demonstrated in the preparation of 4-phenylquinazolin-2(1H)-one derivatives . Key variables include solvent polarity (e.g., methanol vs. acetone), catalyst loading (e.g., 10 mol% L-proline), and post-reaction oxidation (e.g., 5% KMnO₄ for final product isolation) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation be optimized?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Infrared (IR) spectroscopy are critical for structural elucidation. For quinazolinone derivatives, IR peaks at 1650–1750 cm⁻¹ confirm the carbonyl group, while NMR signals at δ 6.5–8.5 ppm (aromatic protons) and δ 3.0–4.5 ppm (propyl chain protons) aid in verifying substituent positions . High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. Pairing these with HPLC (C18 columns, acetonitrile/water mobile phase) assesses purity, with retention times calibrated against known standards .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Adhere to standard organic compound safety guidelines: use fume hoods for synthesis, wear nitrile gloves, and employ chemical-resistant lab coats. While specific toxicity data for this compound are limited, analogous quinazolinones (e.g., 2-cyclohexyl-1-phenylquinazolin-4(1H)-one) require precautions against inhalation and skin contact, with immediate medical consultation for exposure incidents . Waste disposal should follow institutional protocols for nitrogen-containing heterocycles.

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity of this compound and its interactions with biological targets?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model electronic properties like HOMO-LUMO gaps to predict regioselectivity in substitution reactions . Molecular docking (AutoDock Vina) against protein targets (e.g., EGFR kinase) identifies potential binding modes, with scoring functions (e.g., binding energy ≤ -7 kcal/mol) indicating strong interactions. Validate predictions with in vitro assays, such as enzyme inhibition studies .

Q. What in vitro models are suitable for evaluating the anticancer activity of this compound, and how can false positives be mitigated?

  • Methodological Answer : Use cell lines with documented sensitivity to quinazolinones (e.g., MCF-7 breast cancer cells). Employ dose-response assays (0.1–100 µM range) over 48–72 hours, with IC₅₀ calculations via nonlinear regression. Include controls for nonspecific cytotoxicity (e.g., lactate dehydrogenase release assays) and use dual-staining (Annexin V/PI) to distinguish apoptosis from necrosis .

Q. How can contradictions in reported biological activity (e.g., conflicting IC₅₀ values) be resolved through experimental design?

  • Methodological Answer : Standardize assay conditions (e.g., serum-free media, consistent cell passage numbers) and validate results across multiple labs. Perform meta-analyses of published data to identify confounding variables (e.g., solvent effects, assay duration). For example, DMSO concentrations >1% may artificially inflate cytotoxicity, necessitating vehicle controls .

Q. What strategies improve regioselective modification of the quinazolinone core for structure-activity relationship (SAR) studies?

  • Methodological Answer : Protect the 4-oxo group with trimethylsilyl chloride before introducing substituents at the 2- or 3-positions. For alkylation, use NaH as a base in dry THF to favor N-1 substitution over O-alkylation. Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane) and isolate intermediates via column chromatography .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.